Introduction: The Significance of a Versatile Pyrimidine Building Block
Introduction: The Significance of a Versatile Pyrimidine Building Block
An In-Depth Technical Guide to 4-Amino-5-bromomethyl-2-methylpyrimidine: Properties, Synthesis, and Applications
4-Amino-5-bromomethyl-2-methylpyrimidine is a heterocyclic organic compound of significant interest in synthetic and medicinal chemistry. As a substituted pyrimidine, it belongs to a class of compounds that are fundamental components of nucleic acids (cytosine and thymine) and play crucial roles in a vast array of biological processes.[1][2] Its true value in research and development, however, lies in its specific functionalization: the presence of a highly reactive bromomethyl group attached to the pyrimidine core.
This reactive handle makes it an exceptionally versatile precursor for constructing more complex molecules. Most notably, it is a critical intermediate in the total synthesis of Thiamine (Vitamin B1), a vital nutrient for human health.[3][4] The molecule consists of a 4-aminopyrimidine ring linked to a thiazole ring via a methylene bridge, and 4-amino-5-bromomethyl-2-methylpyrimidine provides the essential pyrimidine moiety.[4][5] Beyond its role in vitamin synthesis, its ability to undergo facile nucleophilic substitution reactions makes it a valuable scaffold for generating libraries of novel compounds in drug discovery programs targeting a wide range of diseases.[1][6]
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 4-amino-5-bromomethyl-2-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research.
Chemical Identifiers
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IUPAC Name: 5-(bromomethyl)-2-methylpyrimidin-4-amine
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Common Synonyms: (4-Amino-2-methyl-5-pyrimidinyl)methyl bromide
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Molecular Formula: C₆H₈BrN₃
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Molecular Weight: 202.05 g/mol
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CAS Number: The hydrobromide salt, 4-Amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate, is a common form and has a specific CAS number.[3] The free base is a direct precursor.
Chemical Structure
The structure features a pyrimidine ring substituted with a methyl group at position 2, an amino group at position 4, and a bromomethyl group at position 5.
Caption: Structure of 4-Amino-5-bromomethyl-2-methylpyrimidine.
Physicochemical Data Summary
The properties of this compound, particularly its physical state and solubility, dictate the conditions required for its storage, handling, and use in reactions. While data for the free base can be sparse, related structures provide a strong indication of its characteristics. The analogous compound 2-Amino-5-bromo-4-methylpyrimidine is a solid at room temperature.[7]
| Property | Value / Description | Rationale / Source |
| Physical State | Typically an off-white to beige solid or powder. | Heterocyclic compounds with this molecular weight are generally solids at room temperature.[7] |
| Solubility | Moderately soluble in polar organic solvents like DMSO, Methanol (with heating), and slightly soluble in water. | The amino group can participate in hydrogen bonding, conferring some polar solvent solubility.[8] |
| Stability | Air sensitive; should be stored under an inert atmosphere. | The aminopyrimidine moiety can be susceptible to oxidation. The bromomethyl group is reactive and can degrade over time or with exposure to moisture. |
| Storage Conditions | Store in a cool, dry, well-ventilated place, often refrigerated (-20°C to 8°C) and protected from light. | To prevent degradation and maintain reactivity for synthesis.[9][10] |
Synthesis and Manufacturing
The synthesis of 4-amino-5-bromomethyl-2-methylpyrimidine is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. One prominent method involves building the pyrimidine ring from acyclic precursors.
Representative Synthetic Pathway
A common industrial synthesis route starts from simple, inexpensive materials like 3-methoxypropionitrile and proceeds through several intermediates to form the pyrimidine ring, which is then brominated.[3]
Caption: Synthetic workflow for 4-amino-5-bromomethyl-2-methylpyrimidine.
Step-by-Step Synthesis Protocol (Illustrative)
The following protocol is based on a patented method and serves as an illustrative example of the synthesis of the hydrobromide salt.[3]
Expertise & Causality: This pathway is efficient because it builds the complexity of the molecule sequentially. The initial Claisen condensation creates a key β-dicarbonyl equivalent, which is primed for cyclization with acetamidine to form the pyrimidine core. The final step with hydrobromic acid not only cleaves the methyl ether but also installs the crucial bromo group and forms the stable hydrobromide salt in one pot.
Protocol:
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Step 1: Formylation: 3-Methoxypropionitrile is reacted with ethyl formate in the presence of a strong base like sodium methoxide in a suitable solvent (e.g., tetrahydrofuran) at a controlled temperature (e.g., 0°C) to yield a formylated intermediate sodium salt.
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Step 2: Methylation: The intermediate sodium salt is then reacted with a methylating agent, such as dimethyl sulfate, to produce a methylated intermediate. This reaction is typically carried out in a solvent like dichloromethane at low temperatures.
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Step 3: Pyrimidine Ring Formation (Condensation): The methylated intermediate is condensed with acetamidine hydrochloride in a solvent like ethanol. This cyclization reaction forms the core 4-amino-2-methylpyrimidine ring, yielding 4-amino-5-methoxymethyl-2-methylpyrimidine.
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Step 4: Bromination and Salt Formation: The resulting pyrimidine intermediate is treated with hydrobromic acid. This step achieves the conversion of the methoxymethyl group into the desired bromomethyl group, furnishing the final product, 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate.[3]
Trustworthiness & Self-Validation: Each step of this synthesis can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of products. The identity and purity of the final product must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Reactivity and Derivatization
The synthetic utility of 4-amino-5-bromomethyl-2-methylpyrimidine is dominated by the reactivity of the C5-bromomethyl group.
Core Reactivity: Nucleophilic Substitution
The bromine atom is an excellent leaving group. The carbon to which it is attached is benzylic-like (adjacent to an aromatic ring system), which stabilizes the transition state of Sₙ2 reactions and any potential Sₙ1 carbocation intermediate. This makes the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Caption: Reactivity of 4-amino-5-bromomethyl-2-methylpyrimidine.
Key Application: Thiamine Synthesis
The most prominent reaction is its use in the final step of thiamine synthesis. Here, the nitrogen atom of the thiazole ring acts as the nucleophile, attacking the bromomethyl carbon. This reaction forms the methylene bridge that links the pyrimidine and thiazole moieties, creating the thiamine scaffold.[4][5]
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Reaction: 4-Amino-5-bromomethyl-2-methylpyrimidine + 4-methyl-5-(2-hydroxyethyl)thiazole → Thiamine
This condensation is a quaternization reaction, as it forms a positively charged thiazolium ring.[4]
Derivatization in Drug Discovery
The ease of substitution at the bromomethyl position makes this compound a powerful tool in medicinal chemistry.[1] By reacting it with various nucleophiles, chemists can rapidly generate a diverse library of analogues for biological screening.[11][12]
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With Amines: Reaction with primary or secondary amines yields 5-(aminomethyl) derivatives, allowing for the introduction of various side chains to probe interactions with biological targets.
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With Thiols: Reaction with thiols produces 5-(thiomethyl) derivatives, which can be valuable for targeting cysteine residues in proteins or for modifying solubility and electronic properties.
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With Alcohols/Phenols: Reaction with alcohols or phenols gives 5-(alkoxymethyl) or 5-(phenoxymethyl) ethers, providing another avenue for structural modification.
This strategy is foundational in modern drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[6] The pyrimidine core itself is a well-established "privileged scaffold" found in numerous approved drugs, particularly kinase inhibitors used in oncology.[1][2]
Safety and Handling
Working with reactive brominated compounds requires strict adherence to safety protocols. While a specific MSDS for the title compound should always be consulted, data from analogous structures like 4-Amino-5-bromopyrimidine and 2-Amino-5-bromopyrimidine provide a strong basis for hazard assessment.[10][13]
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Hazard Identification:
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Recommended Handling Procedures:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][15]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling.[10][13]
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Storage:
Conclusion
4-Amino-5-bromomethyl-2-methylpyrimidine is more than just a chemical intermediate; it is a cornerstone of both industrial vitamin synthesis and modern medicinal chemistry. Its value is derived from a stable, biologically relevant pyrimidine core functionalized with a highly reactive bromomethyl group. This unique combination provides a reliable and versatile entry point for the synthesis of thiamine and the discovery of novel therapeutics. For researchers and drug development professionals, a deep understanding of its properties, reactivity, and handling is essential to fully exploit its potential in creating molecules that can impact human health.
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